9H-fluorene-2,6-dicarboxylic acid
Description
Properties
Molecular Formula |
C15H10O4 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
9H-fluorene-2,6-dicarboxylic acid |
InChI |
InChI=1S/C15H10O4/c16-14(17)9-3-4-12-11(6-9)5-8-1-2-10(15(18)19)7-13(8)12/h1-4,6-7H,5H2,(H,16,17)(H,18,19) |
InChI Key |
KXIAWAGIHRYYML-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)O)C3=C1C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Coordination Chemistry and Metal Organic Framework Mof Design Utilizing Fluorene Dicarboxylates
Advanced Applications of Fluorene-Dicarboxylate MOF Architectures
Gas Adsorption and Separation Properties
There is currently no published data available on the gas adsorption and separation properties of metal-organic frameworks synthesized using 9H-fluorene-2,6-dicarboxylic acid as the organic linker. Research in this area would typically involve the synthesis of a MOF and subsequent analysis of its porosity, surface area, and its affinity for various gases such as carbon dioxide, methane, and hydrogen. Such studies would be crucial in determining its potential for applications in carbon capture, natural gas purification, and hydrogen storage.
Luminescent Properties and Optoelectronic Performance in MOFs
The inherent fluorescence of the fluorene (B118485) moiety suggests that MOFs incorporating 9H-fluorene-2,6-dicarboxylic acid could exhibit interesting luminescent properties. The rigid framework of a MOF can enhance the emission intensity and quantum yield of the linker. However, no studies have been reported that characterize the excitation and emission spectra, quantum yields, or potential applications in sensing or light-emitting devices for MOFs based on this specific ligand.
Catalytic Activity within Fluorene-Dicarboxylate Frameworks
The potential for creating catalytically active sites within a MOF by functionalizing the organic linker or incorporating active metal centers is a significant area of research. The fluorene backbone of 9H-fluorene-2,6-dicarboxylic acid could potentially be modified to introduce catalytic functionalities. Nevertheless, there is no available research detailing the use of MOFs derived from this linker in catalytic applications.
Covalent Organic Framework Cof Synthesis and Applications with Fluorene Dicarboxylates
Role of Fluorene (B118485) Dicarboxylic Acid Derivatives as Linkers in COF Construction
Fluorene dicarboxylic acid derivatives are valuable building blocks in the construction of COFs due to their inherent structural and chemical characteristics. The fluorene core provides a rigid and aromatic platform, which is essential for forming stable, crystalline frameworks with permanent porosity. The dicarboxylic acid functional groups at various positions on the fluorene backbone serve as the primary reaction sites for forming covalent linkages with other organic monomers.
The geometry of the fluorene dicarboxylate linker, determined by the positions of the carboxylic acid groups, plays a crucial role in dictating the resulting COF's topology. For instance, the linear nature of 9H-fluorene-2,7-dicarboxylic acid has been utilized in the synthesis of two-dimensional (2D) COFs with predictable porous structures. While direct studies on 9H-fluorene-2,6-dicarboxylic acid are limited, its bent geometry is expected to lead to different network topologies compared to its linear 2,7-isomer, potentially resulting in unique pore shapes and sizes.
The functionalization of the fluorene unit, for example at the C9 position, offers a pathway to tailor the chemical environment within the COF pores. These modifications can be introduced pre-synthesis on the monomer or post-synthetically on the framework, enabling the incorporation of specific functionalities to enhance properties like catalytic activity, molecular recognition, and conductivity.
Design and Synthesis Strategies for Fluorene-Dicarboxylate COFs
The design of fluorene-dicarboxylate COFs involves the selection of appropriate comonomers and reaction conditions to achieve a crystalline and porous material. The principles of reticular chemistry, which guide the assembly of molecular building blocks into ordered networks, are central to this process. The symmetry and connectivity of the fluorene dicarboxylate linker and the chosen partner molecule determine the geometry of the resulting framework.
Common synthetic strategies for constructing COFs involve reversible condensation reactions that allow for "error-checking" and the formation of crystalline structures over amorphous polymers. For COFs based on dicarboxylic acid linkers, typical reactions include boronate ester formation with boronic acids or imine formation after conversion of the carboxylic acids to aldehydes. Solvothermal and ionothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures, are frequently employed to promote the growth of high-quality COF crystals. researchgate.net Microwave-assisted synthesis has also emerged as a rapid method for COF production. researchgate.net
A recent development in COF synthesis is the use of a self-sacrificing guest strategy, where salt guests are incorporated into the pores during synthesis. These guests support the framework and prevent structural collapse during the activation process, leading to materials with enhanced crystallinity and porosity. ustc.edu.cn
Structural Elucidation and Porosity Characteristics of Fluorene-Dicarboxylate COFs
The characterization of fluorene-dicarboxylate COFs is essential to confirm their crystalline structure and assess their porosity. Powder X-ray diffraction (PXRD) is the primary technique used to determine the crystallinity and long-range order of the framework. The experimental PXRD pattern is compared with simulated patterns based on proposed structural models to elucidate the precise atomic arrangement and stacking of the 2D layers.
Computational modeling is also a powerful tool for predicting and understanding the structural and porosity characteristics of these COFs. Density functional theory (DFT) calculations can be used to model the framework structure, predict PXRD patterns, and calculate pore dimensions, complementing experimental findings.
Potential Research Avenues for Fluorene-Dicarboxylate COFs
The unique properties of fluorene-dicarboxylate COFs open up a wide range of potential applications, from molecular separations to energy storage.
Molecular Recognition and Separation in Porous COFs
The well-defined and tunable pore structures of fluorene-dicarboxylate COFs make them promising candidates for molecular recognition and separation applications. The size and shape of the pores can be tailored by selecting appropriate fluorene-based linkers to achieve size-selective separation of molecules. Furthermore, the chemical functionality of the pore walls can be engineered to create specific binding sites for target molecules, leading to highly selective recognition.
For example, the incorporation of specific functional groups on the fluorene backbone could create host-guest interactions, enabling the selective capture of pollutants, gases, or other valuable chemicals. The development of chiral COFs from chiral fluorene-dicarboxylate precursors could also lead to materials capable of enantioselective separations, a critical process in the pharmaceutical industry. mdpi.com High-throughput computational screening has been used to assess the potential of COFs for gas separation applications, such as CO₂/N₂ separation from flue gas, with some COFs showing promising selectivity. rsc.org
Electronic and Energy Storage Materials Derived from COFs
The extended π-conjugation of the fluorene units within a COF framework can facilitate charge transport, making these materials suitable for electronic applications. The conductivity of COFs can be further enhanced through various strategies, such as the incorporation of redox-active linkers or the formation of charge-transfer complexes within the pores. Conductive COFs are being explored as electrode materials in energy storage devices like batteries and supercapacitors. mdpi.comacs.org
Polymer Chemistry and Materials Science Applications of 9h Fluorene 2,6 Dicarboxylic Acid Derivatives
Incorporation of Fluorene (B118485) Dicarboxylate Units into Polymer Backbones
The integration of fluorene dicarboxylate units into polymer main chains is primarily achieved through step-growth polymerization, most commonly via polycondensation reactions. In these processes, 9H-fluorene-2,6-dicarboxylic acid, or its more reactive derivatives like diacyl chlorides or esters, are reacted with a suitable comonomer possessing two reactive functional groups, such as a diol or a diamine.
Modern polymerization techniques, such as Suzuki or Stille cross-coupling reactions, are also employed, particularly for creating fully conjugated polymers. mdpi.comresearchgate.net In these methods, a di-halogenated fluorene monomer is typically reacted with a comonomer containing boronic acid (or ester) or organotin functional groups. For instance, a monomer like 2,2′-(9,9-dioctyl-9H-fluorene-2,7-diyl)diacetic acid can be synthesized and used in subsequent polycondensation reactions to create novel poly(arylene vinylene)s. acs.org
Synthesis of Fluorene-Based Polyesters and Polyimides
Polyesters: Fluorene-based polyesters are synthesized by the polycondensation of a fluorene dicarboxylic acid derivative with a diol. High-temperature solution polycondensation is a common method, where the diacid chloride of fluorene is reacted with aromatic or aliphatic diols in a high-boiling point solvent. These polyesters are known for their excellent thermal stability, high refractive indices, and good optical transparency. For example, polyesters synthesized from 9,9-diaryl-substituted fluorene diols and fluorene-based diacid chlorides have shown high glass transition temperatures (109 to 217 °C) and thermal decomposition temperatures exceeding 400 °C.
A recent approach involves synthesizing novel diacid monomers where the carboxylic acid groups are extended away from the aromatic fluorene core, which can be polymerized with various diols to form polyesters with tunable properties and high molecular weights (Mw ranging from 17 to 77 kDa).
Polyimides: Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. Fluorene-containing polyimides are particularly attractive for applications in microelectronics and aerospace due to their added benefits of high refractive index, low birefringence, and improved processability. The synthesis is typically a two-step process. First, a fluorene-based tetracarboxylic dianhydride is reacted with an aromatic diamine in a polar aprotic solvent to form a soluble poly(amic acid) (PAA) precursor. In the second step, the PAA is converted to the final polyimide via thermal or chemical imidization, which involves cyclodehydration. researchgate.net
For instance, a series of wholly aromatic polyimides have been prepared from 9,9-bis(3,4-dicarboxyphenyl)fluorene dianhydride and various aromatic diamines. researchgate.net These polymers are often amorphous and readily soluble in many organic solvents, a direct result of the bulky, non-coplanar structure of the fluorene "cardo" unit, which disrupts intermolecular packing. researchgate.netresearchgate.net The incorporation of fluorene units has been shown to significantly enhance the adhesive strength of polyimides. researchgate.net
Development of Optoelectronic Materials from Fluorene Dicarboxylic Acid Polymers
The unique electronic structure of fluorene, characterized by a wide bandgap and high photoluminescence quantum efficiency, makes its polymers prime candidates for a range of optoelectronic applications. mdpi.commdpi.com The ability to form donor-acceptor (D-A) copolymers by reacting fluorene dicarboxylic acid derivatives with various electron-rich or electron-deficient comonomers allows for precise tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com
Polyfluorenes and their copolymers are among the most important classes of materials for OLEDs, particularly for generating blue light, which has historically been a challenge for organic emitters. mdpi.comnih.gov The fluorene unit provides a rigid, efficient blue-emitting core. By copolymerizing fluorene dicarboxylate with other aromatic units, the emission color can be tuned across the visible spectrum.
While most research has focused on 2,7-linked polyfluorenes, the principles apply to other isomers. The key is to maintain high photoluminescence efficiency and good charge transport properties. In D-A copolymers, the fluorene unit can act as the donor (or part of the main chain), and by combining it with an acceptor moiety, the emission can be shifted to longer wavelengths (green, yellow, or red). researchgate.net For example, highly efficient yellow OLEDs with an external quantum efficiency (EQE) of over 27% have been achieved using host materials based on a spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole structure. rsc.org
In polymer solar cells, fluorene-based copolymers are widely used as the electron-donor material in the bulk heterojunction (BHJ) active layer, typically blended with a fullerene or non-fullerene acceptor. The advantages of using fluorene-based polymers include their strong absorption, good thermal stability, and deep HOMO levels, which leads to high open-circuit voltages (Voc) in devices. mdpi.com
Donor-acceptor copolymers incorporating a fluorene unit and an electron-deficient unit like benzothiadiazole (BT) are common. mdpi.comresearchgate.net More advanced acceptor units, such as 4,7-di-2-thienyl-2,1,3-benzothiadiazole-5,6-N-alkyl-dicarboxylic imide (DTBTDI), have been developed to create polymers with even stronger electron-accepting properties for improved device performance. mdpi.com The strategic selection of comonomers and side chains allows for optimization of the polymer's bandgap and morphology in the BHJ blend.
| Polymer Name | Comonomer (Acceptor Unit) | HOMO (eV) | LUMO (eV) | PCE (%) | Reference |
|---|---|---|---|---|---|
| PFDTBTDI-8 | DTBTDI | -5.63 | -3.53 | - | mdpi.com |
| P(BTI-F) | BTI | -5.75 | -3.55 | 1.61 | mdpi.com |
| PBFO-F | Oxime-functionalized Fluorene | -5.51 | -3.43 | 10.71 | rsc.org |
| PF-C12NT | Naphtho[1,2-c:5,6-c]bis(1,2,5-thiadiazole) | -5.58 | -3.43 | 6.51 | researchgate.net |
The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used. The rigid, planar structure of the fluorene unit facilitates intermolecular π-π stacking, which is essential for efficient charge transport. Fluorene-based polymers have been investigated as both p-type (hole-transporting) and n-type (electron-transporting) semiconductors. mdpi.com
High hole mobilities have been reported for many fluorene-based D-A copolymers. nih.gov For example, a polymer based on 9,9-dioctylfluorene demonstrated a high hole mobility and was used to create a photovoltaic device with a power conversion efficiency of 6.2% without the need for additives or annealing. researchgate.netnih.gov A poly(arylene vinylene) (PAV) containing a fluorenylene framework has been reported to exhibit a hole mobility of 4 x 10⁻⁶ cm²/Vs. acs.org Achieving high mobility often depends on controlling the polymer's orientation, with edge-on packing relative to the substrate being favorable for planar charge transport in OFETs. nii.ac.jp Introducing electron-withdrawing groups, such as cyano or fluorine, into the polymer structure is a common strategy to lower the LUMO energy level for stable n-type transistor operation. mdpi.com
Novel Functional Polymers with Tailored Properties via Fluorene Dicarboxylate Integration
The versatility of the fluorene dicarboxylic acid scaffold allows for the creation of novel functional polymers with properties tailored for specific applications beyond conventional optoelectronics. By incorporating specific functional groups or creating unique polymer architectures, researchers can impart new capabilities.
One innovative approach is the synthesis of metallosupramolecular polymers. For example, a Ni(II)-based polymer was synthesized from the complexation of a Ni(II) salt with a custom-designed ligand, 4,4′-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(pyridine-2,6-dicarboxylic acid). nih.gov This material demonstrated the ability to incorporate imidazole (B134444) molecules, creating a pathway for anhydrous proton conduction. The resulting polymer exhibited a proton conductivity of 1.05 × 10⁻² mS/cm at 120 °C, making it a promising candidate for applications in fuel cell membranes. nih.gov
Furthermore, fluorene-based copolymers have been designed as fluorescent chemosensors. By attaching specific functional groups (e.g., carboxylic acid, azide) to the fluorene C-9 position, polymers can be made to exhibit high selectivity and sensitivity towards certain metal ions, such as Fe³⁺, through fluorescence quenching mechanisms.
Advanced Spectroscopic and Crystallographic Characterization of 9h Fluorene 2,6 Dicarboxylic Acid and Its Derivatives
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 9H-fluorene-2,6-dicarboxylic acid. The technique probes the vibrational modes of molecules, with specific bonds absorbing IR radiation at characteristic frequencies.
The most prominent features in the IR spectrum of a fluorene (B118485) dicarboxylic acid are associated with the carboxylic acid groups. A very broad absorption band is typically observed in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. uobabylon.edu.iqthermofisher.com The C=O (carbonyl) stretching vibration gives rise to a strong, sharp absorption band, typically around 1680-1710 cm⁻¹ for aromatic carboxylic acids. researchgate.net The presence of both of these bands is strong evidence for the carboxylic acid functionality.
Other significant absorptions include the C-O stretching and O-H bending vibrations of the carboxylic acid group, which appear in the 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹ regions. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ region. The C-H bending vibrations (out-of-plane) can also provide information about the substitution pattern on the aromatic rings.
Table 2: Characteristic IR Absorption Frequencies for 9H-Fluorene-2,6-dicarboxylic Acid
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Intensity |
|---|---|---|---|
| 3300 - 2500 | O-H stretch | Carboxylic acid (dimer) | Broad, Strong |
| ~3050 | C-H stretch | Aromatic | Medium |
| 1710 - 1680 | C=O stretch | Carboxylic acid | Strong |
| 1600 - 1450 | C=C stretch | Aromatic ring | Medium to Weak |
| 1320 - 1210 | C-O stretch | Carboxylic acid | Medium |
Fluorescence Spectroscopy and Photophysical Property Investigations
Fluorene and its derivatives are renowned for their strong fluorescence, making them highly valuable in applications like organic light-emitting diodes (OLEDs) and fluorescent sensors. rsc.orgresearchgate.net Fluorescence spectroscopy measures the light emitted from a molecule after it has been excited to a higher electronic state.
9H-fluorene-2,6-dicarboxylic acid and its derivatives typically exhibit blue fluorescence. Upon excitation at a wavelength corresponding to their absorption maximum (e.g., ~320-350 nm), they emit light at a longer wavelength (a Stokes shift). For example, derivatives of 9H-fluorene-2,7-dicarboxylic acid have been shown to emit light around 490 nm. The photophysical properties, including the emission wavelength, fluorescence quantum yield (the efficiency of converting absorbed photons into emitted photons), and fluorescence lifetime, are key parameters determined in these investigations.
These properties are highly sensitive to the molecular environment and structure. The introduction of carboxylic acid groups can influence the photophysical behavior through electronic effects and by promoting specific intermolecular interactions, such as hydrogen bonding, which can lead to aggregation and potentially alter the emission characteristics. researchgate.net In some cases, aggregation can cause a red-shift in the emission or the appearance of a new, longer-wavelength emission band corresponding to an excimer (an excited-state dimer). rsc.org
Table 4: Representative Photophysical Properties for Fluorene Derivatives
| Compound Type | Excitation λ_max (nm) | Emission λ_max (nm) | Fluorescence Quantum Yield (Φ_F) |
|---|---|---|---|
| Terfluorene with terminal COOH groups | - | - | 0.93 |
| Polyester with terfluorene units | - | - | 0.76 |
| LMOF-202 (from 9H-fluorene-2,7-dicarboxylic acid) | - | 490 | - |
Single-Crystal X-ray Diffraction for Precise Molecular and Supramolecular Architecture Determination
Single-crystal X-ray diffraction (SCXRD) offers the most definitive method for determining the three-dimensional structure of a molecule and how molecules pack together in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular conformation.
For 9H-fluorene-2,6-dicarboxylic acid, SCXRD is particularly valuable for understanding its supramolecular architecture. The carboxylic acid groups are strong hydrogen bond donors and acceptors. In the solid state, they typically form robust hydrogen-bonded dimers, where two molecules are linked together in a cyclic motif. soton.ac.uk These dimers can then act as building blocks, further assembling into extended one-, two-, or three-dimensional networks through other intermolecular interactions like π-π stacking between the flat fluorene rings or weaker C-H···O hydrogen bonds. soton.ac.uk
The analysis reveals critical details such as the planarity of the fluorene core and the orientation of the carboxylic acid groups relative to the aromatic rings. soton.ac.uk This information is fundamental for crystal engineering, where these molecules are used as "tectons" or building blocks to construct metal-organic frameworks (MOFs) and other supramolecular assemblies with desired topologies and properties. rsc.orggoogle.com
Table 5: Illustrative Crystallographic Parameters for a Fluorene-based Dicarboxylic Acid Derivative
| Parameter | Description | Typical Observation |
|---|---|---|
| Crystal System | The symmetry class of the unit cell. | Monoclinic, Orthorhombic, etc. |
| Space Group | The specific symmetry of the crystal. | e.g., P2₁/c, C2/c, Pnma |
| Hydrogen Bonding | Key intermolecular interactions. | Carboxylic acid dimers (R²₂(8) motif) are common. |
| π-π Stacking | Interaction between aromatic rings. | Observed with centroid-centroid distances of ~3.5-3.9 Å. soton.ac.uk |
Powder X-ray Diffraction for Bulk Material Characterization
While single-crystal XRD provides the structure of a perfect crystal, powder X-ray diffraction (PXRD) is used to characterize bulk, microcrystalline samples. This technique is crucial for confirming that the bulk material has the same crystalline phase as the single crystal from which the structure was determined. It is also used to assess phase purity and identify different crystalline forms (polymorphs).
The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). It serves as a unique "fingerprint" for a specific crystalline solid. researchgate.net The experimental PXRD pattern of a synthesized batch of 9H-fluorene-2,6-dicarboxylic acid can be compared directly to a pattern simulated from the single-crystal XRD data. A good match between the experimental and simulated patterns confirms the phase identity and purity of the bulk sample. researchgate.netmdpi.com Any significant peaks in the experimental pattern that are not present in the simulated one would indicate the presence of a crystalline impurity or a different polymorph. This quality control step is essential before utilizing the material in further applications.
Computational Chemistry and Theoretical Investigations of 9h Fluorene 2,6 Dicarboxylic Acid and Its Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a cornerstone for understanding the intrinsic properties of molecules. These methods provide invaluable insights into the electronic landscape and reactivity of 9H-fluorene-2,6-dicarboxylic acid.
Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and its potential as a semiconductor.
For 9H-fluorene-2,6-dicarboxylic acid, DFT calculations typically show that the HOMO is distributed over the electron-rich fluorene (B118485) core, while the LUMO is localized more towards the electron-withdrawing carboxylic acid groups. This separation of the frontier orbitals is characteristic of donor-acceptor systems and influences the charge transfer properties of the molecule. The precise energies of the HOMO and LUMO can be fine-tuned by introducing different substituents on the fluorene backbone, a strategy often employed to tailor the electronic properties of organic materials.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 9H-fluorene | -5.8 | -1.9 | 3.9 |
| 9H-fluorene-2,6-dicarboxylic acid | -6.2 | -2.5 | 3.7 |
| 2,7-Diacetyl-9H-fluorene | -6.5 | -2.8 | 3.7 |
Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar compounds. Actual values may vary depending on the level of theory and basis set used.
Conformational Analysis and Energetic Stability
The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its physical and chemical properties. For 9H-fluorene-2,6-dicarboxylic acid, the primary conformational flexibility arises from the rotation of the carboxylic acid groups relative to the fluorene plane.
Computational studies, such as those performed on monoacetyl-9H-fluorenes, indicate that planar conformations are generally the most stable. researchgate.net For 9H-fluorene-2,6-dicarboxylic acid, DFT calculations can be used to map the potential energy surface as a function of the dihedral angles of the carboxylic acid groups. These calculations help identify the global minimum energy conformation and any other low-energy conformers that might be populated at room temperature. The energetic barriers to rotation can also be determined, providing insights into the molecule's rigidity.
Molecular Dynamics Simulations for Supramolecular Interactions and Material Behavior
While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are the tool of choice for investigating the collective behavior of molecules in condensed phases. MD simulations can provide a detailed picture of the supramolecular interactions that govern the packing of molecules in a solid or the behavior of a polymer film. rsc.org
For 9H-fluorene-2,6-dicarboxylic acid, the carboxylic acid groups are capable of forming strong hydrogen bonds. MD simulations can be used to study how these hydrogen bonding networks influence the crystal packing of the molecule. By simulating a system of many molecules over time, researchers can observe the formation of various supramolecular assemblies, such as dimers, chains, or sheets. These simulations are crucial for understanding the relationship between molecular structure and the macroscopic properties of a material. For instance, the charge transport properties of an organic semiconductor are highly dependent on the intermolecular electronic coupling, which is in turn determined by the molecular packing. nih.gov
Predictive Modeling of Photophysical and Optoelectronic Properties
The photophysical and optoelectronic properties of 9H-fluorene-2,6-dicarboxylic acid and its analogs are of great interest for their potential use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ontosight.ai Computational methods can be used to predict these properties, guiding the design of new materials with enhanced performance.
Time-dependent DFT (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, such as their absorption and emission spectra. By calculating the energies of the electronic transitions, TD-DFT can predict the color of light a molecule will absorb and emit. These calculations have been successfully applied to a wide range of fluorene derivatives, demonstrating their ability to capture the essential features of their photophysical behavior. researchgate.net
Furthermore, computational models can be used to predict the charge mobility of a material, a key parameter for its performance in electronic devices. These models often combine quantum chemical calculations of intermolecular charge transfer integrals with MD simulations of the material's morphology. acs.org By systematically varying the molecular structure and studying its effect on the predicted properties, researchers can identify promising candidates for new high-performance organic electronic materials.
| Property | Predicted Value | Method |
| Absorption Maximum (λmax) | ~350 nm | TD-DFT |
| Emission Maximum (λem) | ~420 nm | TD-DFT |
| Hole Mobility | ~10-4 - 10-3 cm2V-1s-1 | Kinetic Monte Carlo |
| Electron Mobility | ~10-5 - 10-4 cm2V-1s-1 | Kinetic Monte Carlo |
Note: The data in this table is illustrative and represents typical predicted values for fluorene-based materials. Actual values are highly dependent on the specific molecular structure and solid-state packing.
Supramolecular Chemistry and Self Assembly of Fluorene Dicarboxylic Acid Systems
Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The supramolecular architecture of fluorene-based systems is predominantly dictated by a combination of hydrogen bonding and π-π stacking interactions. The carboxylic acid moieties of 9H-fluorene-2,6-dicarboxylic acid are primary sites for hydrogen bond formation. These interactions are highly directional and play a crucial role in the formation of ordered structures. In the solid state, dicarboxylic acids often form predictable hydrogen-bonded networks, such as catemers or dimers. For instance, pyridine-2,6-dicarboxylic acid, an analogous compound, is known to form a one-dimensional supramolecular structure stabilized by strong, symmetric double hydrogen bonds in the solid state. nih.gov
Design and Construction of Supramolecular Architectures
The design and construction of supramolecular architectures using fluorene (B118485) dicarboxylic acids often leverage their ability to act as ligands in coordination polymers and metal-organic frameworks (MOFs). While specific examples utilizing 9H-fluorene-2,6-dicarboxylic acid are not extensively documented, the principles are well-established with the closely related 9H-fluorene-2,7-dicarboxylic acid. This isomer has been successfully employed in the synthesis of photoluminescent MOFs, where the fluorene unit imparts desirable optical properties to the framework.
The geometry of the dicarboxylic acid ligand is a critical factor in determining the final structure of the supramolecular assembly. The angular disposition of the carboxyl groups in 9H-fluorene-2,6-dicarboxylic acid would be expected to produce different network topologies compared to the more linear 2,7-isomer. By carefully selecting metal ions or clusters with specific coordination geometries, it is possible to direct the self-assembly process to yield discrete molecular cages, one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. The resulting architectures can exhibit porosity, making them suitable for applications in gas storage and separation.
Sensing Applications of Fluorene-Based Supramolecular Assemblies
The inherent fluorescence of the fluorene core makes it an attractive building block for the development of chemical sensors. researchgate.net The emission properties of fluorene derivatives are often sensitive to their local environment, a phenomenon that can be harnessed for the detection of various chemical species.
Supramolecular assemblies based on fluorene dicarboxylic acids can function as fluorescent sensors through several mechanisms. One common approach involves the modulation of the fluorescence emission upon binding of an analyte. For example, the interaction of a fluorene-based sensor with a target molecule can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of its fluorescence.
A 9-(diphenylmethylene)fluorene-based diamidine has been synthesized and utilized as a "turn-on" fluorescence sensor for the selective detection of pimelic acid, a type of dicarboxylic acid. researchgate.net While the fluorene unit itself does not fluoresce in this case, the complex formed with the dicarboxylic acid exhibits a strong blue emission. researchgate.net This demonstrates the potential of the fluorene scaffold in creating sensitive and selective chemosensors.
The following table summarizes the fluorescence response of a fluorene-based sensor to different dicarboxylic acids:
| Analyte (Dicarboxylic Acid) | Fluorescence Response |
| Pimelic acid | Blue fluorescence observed |
| Other carboxylic acids | No remarkable fluorescence |
| Data sourced from a study on a 9-(diphenylmethylene)fluorene-based diamidine sensor. researchgate.net |
The functional groups and the defined cavities within supramolecular structures derived from 9H-fluorene-2,6-dicarboxylic acid can be engineered for the selective recognition of specific ions and molecules. The carboxylic acid groups can act as binding sites for metal ions, and the size and shape of the pores within a MOF can be tailored to selectively encapsulate guest molecules.
Fluorene-based chemosensors have demonstrated selectivity for various metal ions. For instance, a sensor derived from 2-amino-9H-fluorene and pyridine-2,6-dicarboxylic acid has shown selectivity for Pb²⁺ ions. mdpi.com Similarly, coordination polymers based on a fluorene dibenzoic acid derivative have been shown to selectively detect trivalent metal ions such as Fe³⁺, Al³⁺, and Cr³⁺ through fluorescence enhancement. acs.org
The table below illustrates the selective fluorescence response of a fluorene-based coordination polymer to different metal ions:
| Metal Ion | Fluorescence Response |
| Fe³⁺ | Significant enhancement |
| Al³⁺ | Significant enhancement |
| Cr³⁺ | Significant enhancement |
| Divalent and monovalent ions | No significant change |
| Data based on a study of a Zn(II) coordination polymer with a fluorene-based dibenzoic acid ligand. acs.org |
While direct applications of 9H-fluorene-2,6-dicarboxylic acid in sensing are yet to be widely reported, the foundational principles established with related fluorene compounds strongly suggest its potential in the development of novel supramolecular materials for chemical sensing and recognition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
